molecular formula C6H8ClN3O B1366660 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide CAS No. 957261-64-2

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1366660
CAS No.: 957261-64-2
M. Wt: 173.6 g/mol
InChI Key: JKMBFTFWNDHJCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chloroacetamide derivative featuring a pyrazole ring substituted with a methyl group at the 1-position. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its reactive chloroacetamide group, which facilitates nucleophilic substitutions and cross-coupling reactions. Pyrazole-based acetamides are widely studied for their biological activities, including kinase inhibition (e.g., CDK2 inhibitors) and pesticidal properties .

Properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-10-4-5(3-8-10)9-6(11)2-7/h3-4H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBFTFWNDHJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424503
Record name 2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957261-64-2
Record name 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957261-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group is highly susceptible to nucleophilic substitution, enabling diverse derivatization.

Reaction TypeReagents/ConditionsProductsYieldSource
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 60–80°CN-(1-methylpyrazol-4-yl)-2-(substituted-amino)acetamides65–85%
Thiol substitutionThiols, K₂CO₃, DMF, RTThioether-linked acetamides70–90%
Azide substitutionNaN₃, DMF, 60°C2-Azido-N-(1-methylpyrazol-4-yl)acetamide75%

Key Findings :

  • Substitution with ethanolamine yields water-soluble derivatives for biological screening.

  • Steric hindrance from the 1-methylpyrazole group slows reactions with bulky nucleophiles (e.g., tert-butylamine) .

Hydrolysis

The chloroacetamide undergoes hydrolysis under basic or acidic conditions:

ConditionsProductsApplicationSource
NaOH (aq.), reflux, 4h2-Hydroxy-N-(1-methylpyrazol-4-yl)acetamidePrecursor for ester derivatives
HCl (conc.), RT, 12hDegradation to pyrazole and acetic acidStability analysis

Stability Notes :

  • Stable in neutral aqueous solutions but degrades rapidly under strong acidic/basic conditions.

Oxidation Reactions

The methyl group on the pyrazole ring can be oxidized, though the acetamide chain typically remains intact.

Oxidizing AgentConditionsProductsYieldSource
KMnO₄H₂O, 80°C, 6hN-(1-(carboxy)pyrazol-4-yl)acetamide40%
H₂O₂AcOH, RT, 24hEpoxidation (minor) / N-oxide formation<10%

Mechanistic Insight :

  • Oxidation preferentially targets the pyrazole’s methyl group over the acetamide chain due to electronic effects .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed coupling reactions, enabling complex heterocycle synthesis.

Reaction TypeCatalysts/ReagentsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, arylboronic acidsBiarylpyrazole-acetamide hybrids50–70%
Buchwald–HartwigPd₂(dba)₃, Xantphos, aminesAminated pyrazole-acetamide derivatives60–80%

Case Study :

  • Coupling with 4-fluorophenylboronic acid yielded a CDK2 inhibitor precursor with IC₅₀ = 0.127 μM (A2780 cells) .

Thermal and Photolytic Behavior

  • Thermal Decomposition : At >200°C, the compound undergoes cleavage to 1-methylpyrazole and chloroacetic acid.

  • Photostability : Stable under UV light (λ = 254 nm) for 24h, making it suitable for photochemical applications.

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity:

CompoundReactivity with MorpholineHydrolysis Rate (pH 7)Source
2-Chloro-N-(1-methylpyrazol-4-yl)acetamide85% yield, 2ht₁/₂ = 48h
2-Chloro-N-(pyridin-3-yl)acetamide92% yield, 1ht₁/₂ = 12h

Explanation : Reduced hydrolysis stability compared to pyridine analogs arises from the pyrazole’s weaker electron-withdrawing effect .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibits promising antimicrobial properties. Specifically, it has shown effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves interaction with specific enzymes or receptors, inhibiting their activity and thus affecting the growth of microorganisms.

Antileishmanial and Antimalarial Activities
The compound has demonstrated potent antileishmanial and antimalarial activities. In vitro studies against Leishmania aethiopica and in vivo studies using Plasmodium berghei infected mice revealed that this compound has superior antipromastigote activity compared to standard drugs like miltefosine and amphotericin B. The IC50 values reported were significantly lower for this compound, indicating its potential as a therapeutic agent against these diseases.

Cancer Research
The compound's inhibitory effects on cyclin-dependent kinases (CDKs) suggest its potential as a lead compound in cancer therapy. CDKs are crucial for cell cycle regulation, and the ability of this pyrazole derivative to mimic natural substrates allows it to interfere with cancer cell proliferation. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tubulin polymerization, further emphasizing its anticancer potential .

Agricultural Applications

Pesticidal Properties
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness against certain pests could be attributed to its ability to disrupt metabolic pathways in insects or plants, thereby providing a novel approach to pest control.

Case Studies and Research Findings

Here are some notable findings from recent studies:

StudyFocusResults
Antileishmanial ActivityIC50 = 0.018 μM (superior to miltefosine IC50 = 3.130 μM)
Cancer Cell ApoptosisInduced apoptosis in HeLa cells with IC50 = 0.52 μM
Antimicrobial ActivityEffective against Gram-positive bacteria with significant inhibition rates

These studies highlight the diverse applications of this compound across different fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazole Ring Substitution Patterns
  • Target Compound : The 1-methyl group on the pyrazole ring enhances steric stability and influences electronic properties, favoring interactions with biological targets like kinases .
  • Analog 1: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: 4-Chlorophenyl at pyrazole-1, cyano at pyrazole-3. Impact: The electron-withdrawing cyano and chloro groups increase electrophilicity, making this compound a key intermediate in Fipronil-like insecticides .
  • Analog 2: 2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide () Substituents: 4-Methylbenzyl at pyrazole-1, methyl groups at pyrazole-3 and -4.
Acetamide Group Modifications
  • Analog 3: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives () Replacement of chloroacetamide with carboxamide and additional pyrazole rings. Impact: Carboxamide derivatives exhibit antifungal and antibacterial activities, with melting points ranging from 123–183°C depending on aryl substituents .

Spectral and Crystallographic Data

  • Target Compound : $^{1}\text{H NMR}$ (DMSO-$d6$) signals at δ 4.02 (CH$3$), 4.82 (CH$_2$), confirming acetamide linkage .
  • Analog 1 : Crystal structure () reveals planar pyrazole and acetamide moieties, stabilized by intramolecular hydrogen bonds .
  • Analog 3 : IR spectra show characteristic C≡N stretches at 2230 cm$^{-1}$ and amide C=O at 1636 cm$^{-1}$ .

Biological Activity

2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10ClN3OC_7H_{10}ClN_3O, with a molecular weight of 187.63 g/mol. The compound features a chloro group, a pyrazole moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease processes. Notably, the compound may inhibit enzymes related to cancer cell proliferation and microbial growth by forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antimicrobial and anticancer properties:

Antimicrobial Activity

Research indicates that this compound possesses notable activity against various microbial strains. For example, it has been evaluated for its effectiveness against Leishmania species, which are responsible for leishmaniasis. The mechanism involves inhibiting key enzymes in the parasite's metabolic pathways.

Anticancer Activity

In cancer research, this compound has shown promising results against several cancer cell lines. The compound's antiproliferative effects have been measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism
HeLa0.52Induces apoptosis; arrests cell cycle at G2/M phase
MCF-70.34Inhibits tubulin polymerization
HT-290.86Induces apoptosis; disrupts microtubule dynamics

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Modifications in the pyrazole moiety or the acetamide group can enhance or diminish its efficacy against specific targets. For instance, compounds with additional methyl substitutions on the pyrazole ring have demonstrated increased potency against certain cancer cell lines .

Case Studies

Several studies have explored the biological potential of derivatives of this compound:

  • Antileishmanial Studies : A derivative was tested against Leishmania donovani, showing significant inhibition of growth due to enzyme inhibition.
  • Cancer Cell Line Studies : Compounds derived from this structure were screened against various cancer cell lines, revealing effective antiproliferative properties and mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives exhibited sub-micromolar inhibitory activity against CDK2, indicating potential for targeted cancer therapy .

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and chloroacetyl chloride in the presence of a base (e.g., triethylamine). Key parameters include:

  • Solvent : Dichloromethane or THF (polar aprotic solvents) .
  • Temperature : Room temperature (20–25°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol or column chromatography for high-purity yields .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) for excess acyl chloride to drive completion .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm and chloroacetamide CH2 at δ 4.2 ppm) .
  • X-ray Crystallography : Resolves planar amide groups and intermolecular hydrogen bonding (N–H⋯O), critical for understanding dimerization in solid-state structures .
  • UV-Vis : λmax ~298 nm (n→π* transitions in the amide group) .

Q. What nucleophilic substitution reactions are feasible at the chloroacetamide group?

The chlorine atom is reactive toward:

  • Amines : Forms secondary acetamides (e.g., with piperidine for SAR studies) .
  • Thiols : Yields thioacetamides under basic conditions .
  • Azides : Produces 2-azido derivatives for click chemistry applications .

Key Conditions : Use polar solvents (DMF, DMSO) and mild heating (40–60°C) .

Advanced Research Questions

Q. How does this compound interact with biological targets at the molecular level?

  • Enzyme Inhibition : The chloroacetamide group covalently binds catalytic cysteine residues (e.g., in proteases or kinases), disrupting enzymatic activity .
  • Hydrogen Bonding : Pyrazole nitrogen atoms interact with ATP-binding pockets in kinases, as shown in docking studies .
  • Cellular Effects : Alters gene expression by modulating transcription factor-DNA binding (e.g., NF-κB pathways) .

Validation : Use SPR assays (KD values) and co-crystallization with target proteins .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predict binding modes in enzymes (e.g., VEGFR2 or COX-2) using AutoDock Vina .
  • QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC50 values .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Case Study : Derivatives with electron-withdrawing groups on the pyrazole ring showed 10× higher kinase inhibition .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DCM vs. technical grade) and inert atmosphere conditions .
  • Bioassay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolite interference .
  • Crystallographic Validation : Compare hydrogen-bonding patterns in polymorphic forms .

Example : Discrepancies in IC50 values (5–50 µM) for antiproliferative activity were traced to differences in ATP concentrations across assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the chloroacetamide group .
  • Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in solution causes decomposition .
  • Light Sensitivity : UV exposure induces radical formation; store in amber vials .

Mitigation : Use buffers (pH 6–7) and minimize freeze-thaw cycles for biological assays .

Q. What are the key differences in bioactivity between this compound and its dimethyl-substituted analogs?

  • Steric Effects : 1,5-Dimethyl analogs show reduced enzyme inhibition due to hindered binding (e.g., 30% lower VEGFR2 activity) .
  • Electronic Effects : Electron-donating methyl groups decrease electrophilicity of the chloroacetamide, slowing covalent adduct formation .
  • Solubility : Dimethyl derivatives have lower aqueous solubility (LogP +0.5), affecting bioavailability .

Applications in Research

Q. How is this compound utilized in proteomics and kinase signaling studies?

  • Activity-Based Probes : Labels active serine hydrolases in cell lysates via 2D gel electrophoresis .
  • Kinase Profiling : Identifies off-target effects in inhibitor screens using KINOMEscan .

Q. What role does it play in synthesizing heterocyclic scaffolds for drug discovery?

  • Pyrazolo[3,4-d]pyrimidines : React with amidines to form fused rings with antileukemic activity .
  • Thiadiazoles : Forms bioactive derivatives via H2S-mediated cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide

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